molecular formula C11H17N5O3 B8613068 N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine

N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine

Cat. No.: B8613068
M. Wt: 267.28 g/mol
InChI Key: UXEXMMMKBUDPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine: is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological and therapeutic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine typically involves a multi-step process. One common method includes the Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition reaction then introduces the nitro group to the pyrimidine ring under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy can help in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in neurodegenerative diseases.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized as a corrosion inhibitor and in the production of surface-active agents.

Mechanism of Action

The mechanism of action of N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. For example, it may inhibit enzymes involved in the progression of Alzheimer’s disease, offering potential therapeutic interventions .

Comparison with Similar Compounds

Uniqueness: N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine stands out due to its unique combination of a morpholine ring, a nitro group, and a pyrimidine ringIts ability to inhibit specific enzymes and its potential therapeutic effects make it a valuable compound for further research and development .

Properties

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-nitropyrimidin-2-amine

InChI

InChI=1S/C11H17N5O3/c17-16(18)10-8-13-11(14-9-10)12-2-1-3-15-4-6-19-7-5-15/h8-9H,1-7H2,(H,12,13,14)

InChI Key

UXEXMMMKBUDPOA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NC=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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